3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile
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Overview
Description
3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation reaction of 1,2-bis(3-aminopropylamino)ethane with 4,6-dibenzofurandicarbaldehyde . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile involves its interaction with molecular targets and pathways within a system. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: Known for its use as a herbicide and in the synthesis of other chemicals.
1,2-bis(3-aminopropylamino)ethane: Used in the synthesis of complex organic molecules.
Uniqueness
What sets 3-amino-1,1-bis(butylsulfanyl)-4,7-dihydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile apart is its unique structure, which allows for a wide range of chemical modifications and applications
Properties
Molecular Formula |
C20H28N4S2 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-amino-5,5-bis(butylsulfanyl)-4-azatricyclo[5.2.2.02,6]undeca-3,8-diene-2,6-dicarbonitrile |
InChI |
InChI=1S/C20H28N4S2/c1-3-5-11-25-20(26-12-6-4-2)19(14-22)16-9-7-15(8-10-16)18(19,13-21)17(23)24-20/h7,9,15-16H,3-6,8,10-12H2,1-2H3,(H2,23,24) |
InChI Key |
IKXHYTTVFRPNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1(C2(C3CCC(C2(C(=N1)N)C#N)C=C3)C#N)SCCCC |
Origin of Product |
United States |
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